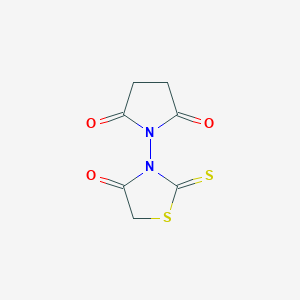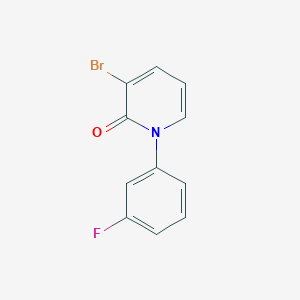
3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s molecular formula, structure, and possibly its molar mass.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and possibly its electronic structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).科学的研究の応用
Synthesis of Biologically Active Compounds
3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one is utilized as an intermediate in the synthesis of various biologically active compounds. This process involves multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation. Such intermediates are crucial for the development of new pharmaceuticals and research chemicals (Wang et al., 2016).
Development of Heterocyclic Systems
The compound is a key component in creating fused heterocyclic systems, such as pyridoxaboroles, which are synthesized from simple halopyridines. These systems have unique structural properties and are significant in the development of new materials and chemical entities (Steciuk et al., 2015).
Fluorescent pH Sensing
Derivatives of 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one are used in designing fluorescent pH sensors. These sensors exhibit reversible switching between different states upon protonation and deprotonation, making them useful in detecting acidic and basic organic vapors (Yang et al., 2013).
Crystal Structure Analysis
The compound and its derivatives are studied for their crystal structures, which helps in understanding their chemical properties and potential applications in material science. Such studies provide insights into molecule conformations and intermolecular interactions (Nirmala et al., 2009).
Investigation of Halogen Substitution Effects
Research on 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one also includes studying the effects of halogen substitutions on the properties of compounds. Such studies are crucial for understanding how different halogen atoms influence the chemical and physical characteristics of these compounds (Baranoff et al., 2012).
Chemical Reactivity and Synthesis Methods
Various research focuses on the chemical reactivity of 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one and similar compounds under different conditions, which is vital for developing new synthetic methods and understanding chemical interactions (Kolomeitsev et al., 1995).
Development of Fluorescent Chemosensors
The compound is used in the development of fluorescent chemosensors, particularly for detecting specific metal ions such as Fe3+/Fe2+. This application is significant in environmental monitoring and biological studies (Maity et al., 2018).
Photoluminescence Studies
Studies involving 3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one derivatives focus on their photoluminescence properties. These investigations are important for developing new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) (Lee et al., 2009).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling the compound.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or investigations into the compound’s properties or reactivity.
I hope this helps! If you have any other questions, feel free to ask.
特性
IUPAC Name |
3-bromo-1-(3-fluorophenyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-10-5-2-6-14(11(10)15)9-4-1-3-8(13)7-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZVQKOSOAEFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

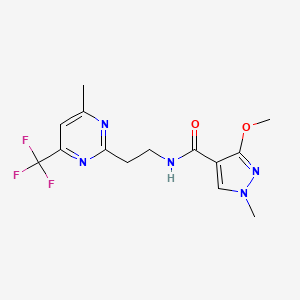
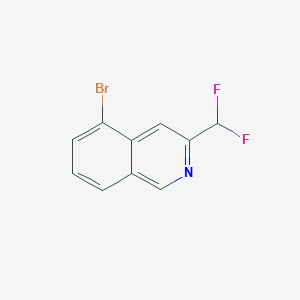
![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)
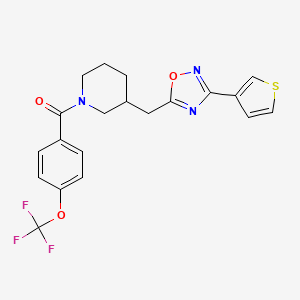
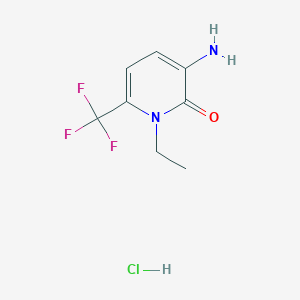
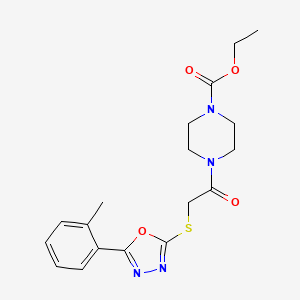
![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)
![8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2980790.png)
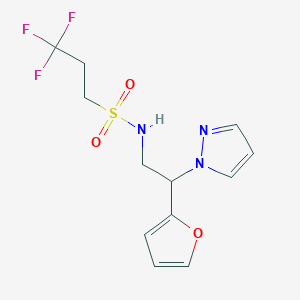
![3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2980794.png)
![1-[(5-Chloro-2-fluorophenyl)sulfonyl]propan-2-one](/img/structure/B2980795.png)
![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2980796.png)
![5-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2980799.png)
